molecular formula C13H14N2O5S B1392543 6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1242885-48-8

6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1392543
M. Wt: 310.33 g/mol
InChI Key: ZEEXHTKBGOXIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. It also contains an isopropylamino group, a sulfonyl group, and a carboxylic acid group.

Scientific Research Applications

  • Broad Spectrum Antimicrobial Potential : A derivative, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, showcased broad antibacterial activity in experimental infections, indicating the potential of these compounds as antimicrobial agents (Goueffon et al., 1981).

  • Chemical Synthesis and Reactivity : The compound is involved in complex chemical reactions, such as cyclization processes. For example, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate was found to cyclize in the presence of bases, forming 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014).

  • Potential Antimicrobial Drugs : The synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids as potential antimicrobial drugs highlights the significance of this compound class in drug development. These derivatives demonstrate high antibacterial activity, especially in the series of fluoroquinolones (Glushkov et al., 1997).

  • Physicochemical Properties and Industrial Relevance : Research into the melting and dissociation properties of related compounds, like 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, underscores the importance of understanding these properties for improving industrial processes, such as the crystallization and purification of ciprofloxacin (Qiuxiang, 2002).

  • Ring-Opening Reactions and Regioselectivity : The compound's derivatives participate in ring-opening reactions with secondary amines and lithium amides, exhibiting regioselectivity. This property is crucial in the synthesis of various chemical entities (Boa et al., 2003).

Safety And Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . It’s important to handle all chemicals with care and use appropriate personal protective equipment.

properties

IUPAC Name

4-oxo-6-(propan-2-ylsulfamoyl)-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c1-7(2)15-21(19,20)8-3-4-11-9(5-8)12(16)10(6-14-11)13(17)18/h3-7,15H,1-2H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEXHTKBGOXIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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